molecular formula C19H22FN3O2 B5276004 4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide

4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5276004
M. Wt: 343.4 g/mol
InChI Key: ZXXKQLXNXRDAFL-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with fluorophenyl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
  • Bis(4-fluorophenyl)methanol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-8-6-17(7-9-18)21-19(24)23-12-10-22(11-13-23)14-15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXKQLXNXRDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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